molecular formula C13H14N4S B14259199 Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)- CAS No. 185500-55-4

Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)-

Cat. No.: B14259199
CAS No.: 185500-55-4
M. Wt: 258.34 g/mol
InChI Key: LQPXEDRSDWRQKO-UHFFFAOYSA-N
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Description

Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)- is a thiourea derivative characterized by the presence of a 3,5-dicyanophenyl group and a tert-butyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)-, the synthesis might involve the reaction of 3,5-dicyanophenyl isothiocyanate with tert-butylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.

    Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of thiourea derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can mod

Properties

CAS No.

185500-55-4

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1-tert-butyl-3-(3,5-dicyanophenyl)thiourea

InChI

InChI=1S/C13H14N4S/c1-13(2,3)17-12(18)16-11-5-9(7-14)4-10(6-11)8-15/h4-6H,1-3H3,(H2,16,17,18)

InChI Key

LQPXEDRSDWRQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C#N)C#N

Origin of Product

United States

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